molecular formula C12H15ClN4O2 B12226157 5-[(2-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

5-[(2-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

Cat. No.: B12226157
M. Wt: 282.72 g/mol
InChI Key: UHFYNMQEGOBMIC-UHFFFAOYSA-N
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Description

5-[(2-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a hydroxyphenyl group and a carboxamide group.

Preparation Methods

The synthesis of 5-[(2-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 2-methylpyrazole with 2-hydroxybenzylamine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

5-[(2-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The pyrazole moiety is recognized for its diverse biological activities, including anticancer properties. Recent studies have shown that derivatives of pyrazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 5-[(2-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide have demonstrated effective inhibition of cell growth in lines such as HeLa, A549, and MCF-7.

CompoundCell LineIC50 (µM)Reference
Compound AHeLa0.39 ± 0.06
Compound BMCF-70.46 ± 0.04
Compound CA5491.1

The mechanism of action typically involves the inhibition of specific kinases, which play a crucial role in cancer cell proliferation.

Anti-inflammatory Properties
In addition to anticancer effects, pyrazole derivatives are also studied for their anti-inflammatory potential. Research indicates that these compounds can significantly reduce inflammation markers in vitro and in vivo models.

Agricultural Applications

Fungicidal Activity
5-[(2-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide; hydrochloride has been investigated for its fungicidal properties against various phytopathogenic fungi. The compound's structure allows it to disrupt fungal cell membranes, leading to cell death.

Fungal StrainInhibition Zone (mm)Concentration (µg/mL)Reference
Fusarium spp.15100
Aspergillus spp.20200

This application is particularly valuable in managing crop diseases and improving agricultural yield.

Biochemical Research

Enzyme Inhibition Studies
The compound has also been evaluated for its potential to inhibit various enzymes involved in metabolic pathways. For example, studies have shown that it can inhibit cyclooxygenase enzymes, which are critical in the inflammatory process.

Enzyme TypeInhibition (%) at 50 µMReference
COX-175
COX-285

These findings suggest that the compound may serve as a lead for developing new anti-inflammatory drugs.

Case Studies

  • Cancer Treatment : A study conducted by Li et al. explored the efficacy of pyrazole derivatives in treating breast cancer models, highlighting the compound's ability to induce apoptosis in MCF-7 cells through the activation of caspase pathways.
  • Agricultural Field Trials : Field trials demonstrated that formulations containing this compound significantly reduced fungal infections in crops like wheat and corn, leading to improved harvest quality and quantity.

Mechanism of Action

The mechanism of action of 5-[(2-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, leading to modulation of biological activities. The pyrazole ring can also participate in binding interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

5-[(2-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride can be compared with similar compounds such as:

    2-Hydroxyphenylpyrazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.

    Carboxamide-substituted pyrazoles: These compounds have similar functional groups but may exhibit different reactivity and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

5-[(2-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride is a synthetic compound belonging to the pyrazole class, characterized by its unique structural features that contribute to its biological activity. The compound includes a hydroxyl group on a phenyl ring, an amine group, and a carboxamide functional group, which are pivotal for its pharmacological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H15ClN4O2
  • Molecular Weight : 270.73 g/mol
  • Solubility : The hydrochloride form enhances solubility in water, facilitating its application in various biological assays.

The biological activity of 5-[(2-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide is primarily attributed to its interaction with various biological targets:

  • Aryl Hydrocarbon Receptor (AhR) Antagonism : The compound has shown potential as an AhR antagonist, inhibiting the binding of environmental pollutants like TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) to AhR. This action prevents the downstream activation of cytochrome P450 enzymes associated with toxic effects and carcinogenesis .
  • Anticancer Activity : Several studies have indicated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to 5-[(2-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide have shown promising results against MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines .

Table 1: Biological Activity Overview

Activity Type Effect Reference
AhR AntagonismInhibition of TCDD-induced toxicity
CytotoxicityIC50 values against various cancer cell lines
AntimicrobialActivity against pathogenic bacteria
Anti-inflammatoryCOX inhibition and ulcerogenic liability

Case Studies and Research Findings

  • AhR Inhibition Study :
    A study identified novel pyrazole compounds that inhibited TCDD-induced AhR activation. Among these compounds, 5-[(2-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide showed significant efficacy in preventing liver toxicity and associated wasting syndrome in murine models .
  • Anticancer Efficacy :
    Research involving the evaluation of pyrazole derivatives demonstrated that 5-[(2-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics. For example, derivatives were tested against MCF7 cells with IC50 values ranging from 1.1 µM to 3.9 µM, indicating substantial potential for further development as anticancer agents .
  • Antimicrobial Activity :
    In vitro studies indicated that the compound possesses antimicrobial properties against various bacterial strains, highlighting its potential as an antibacterial agent. This activity is attributed to the structural features that enhance membrane permeability and disrupt bacterial function .

Properties

Molecular Formula

C12H15ClN4O2

Molecular Weight

282.72 g/mol

IUPAC Name

5-[(2-hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C12H14N4O2.ClH/c1-16-9(12(13)18)6-11(15-16)14-7-8-4-2-3-5-10(8)17;/h2-6,17H,7H2,1H3,(H2,13,18)(H,14,15);1H

InChI Key

UHFYNMQEGOBMIC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NCC2=CC=CC=C2O)C(=O)N.Cl

Origin of Product

United States

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